REACTION_CXSMILES
|
Cl[C:2]([F:8])([F:7])C(OC)=O.O[C:10]1(OC)[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]1[O:18][CH3:19].[C:22](=O)([O-])[O-:23].[K+].[K+].[OH2:28]>CN(C=O)C>[F:7][CH:2]([F:8])[O:28][C:10]1[C:11]([O:18][CH3:19])=[CH:12][C:13]([CH:14]=[O:15])=[CH:16][C:17]=1[O:23][CH3:22] |f:2.3.4|
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)(F)F
|
Name
|
4-hydroxy-3,4-dimethoxybenzaldehyde
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC1(C(C=C(C=O)C=C1)OC)OC
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with saturated aqueous NaHCO3, water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from EtOAc/petrol
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C=C(C=O)C=C1OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |